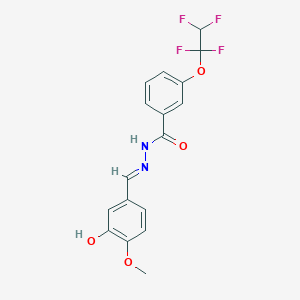
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the individual components. The furan and thiophene rings are synthesized separately and then coupled together using a series of reactions. Common reagents used in these reactions include bromine, fluorine, and methylating agents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form. Safety measures are also crucial in industrial production to handle the potentially hazardous reagents and conditions involved.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated products, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with various molecular targets. These interactions can influence biological pathways and processes, leading to specific outcomes. The exact mechanism of action depends on the context in which the compound is used, such as its role in a chemical reaction or its effect on a biological system.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-{[(5-chloro-2-furyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
- Methyl 2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
Uniqueness
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the specific combination of functional groups and the presence of both furan and thiophene rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C18H13BrFNO4S |
|---|---|
Peso molecular |
438.3g/mol |
Nombre IUPAC |
methyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H13BrFNO4S/c1-9-14(10-3-5-11(20)6-4-10)15(18(23)24-2)17(26-9)21-16(22)12-7-8-13(19)25-12/h3-8H,1-2H3,(H,21,22) |
Clave InChI |
MWPGCBBUGJCERY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=C(O2)Br)C(=O)OC)C3=CC=C(C=C3)F |
SMILES canónico |
CC1=C(C(=C(S1)NC(=O)C2=CC=C(O2)Br)C(=O)OC)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[3-({2-nitrophenoxy}methyl)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B450387.png)
![3-methoxy-N'-[1-(4-methoxyphenyl)propylidene]benzohydrazide](/img/structure/B450392.png)
![Methyl 5-[(2,4-dimethylanilino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450393.png)
![N-(4-{N-[(4-tert-butylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B450394.png)
![Methyl 2-[(2-chlorobenzoyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B450395.png)
![Ethyl 5-isopropyl-2-{[(3-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B450396.png)
![2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B450397.png)

![N'-[4-(diethylamino)benzylidene]-2-{2-nitrophenoxy}propanohydrazide](/img/structure/B450402.png)
![2-Chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl acetate](/img/structure/B450405.png)
![2-(4-methoxyphenyl)-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B450406.png)
![2-(4-chlorophenyl)-N-{4-[N-({2-nitrophenoxy}acetyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450407.png)
![5-bromo-N-{4-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B450408.png)
![3-chloro-N-{4-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B450409.png)
